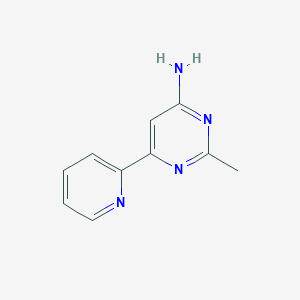

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine

Description

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a methyl group at position 2 and a pyridin-2-yl substituent at position 6. This compound has garnered attention in coordination chemistry and catalysis, particularly in the design of ruthenium(II) complexes for photo-driven CO₂ reduction. For example, it serves as a precursor in the synthesis of NAD+/NADH-functionalized ligands (e.g., Me-pn), enabling hydride transfer reactions critical for artificial photosynthesis . Its structural simplicity and tunable electronic properties make it a scaffold for diverse applications, including medicinal chemistry and materials science.

Properties

CAS No. |

90916-54-4 |

|---|---|

Molecular Formula |

C10H10N4 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-methyl-6-pyridin-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C10H10N4/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14) |

InChI Key |

QPDUILOWXPSNMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often use reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .

Scientific Research Applications

2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifibrotic properties.

Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and fibrosis.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, affecting cellular respiration and energy production. This mechanism is particularly relevant in the context of its antifungal and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key pyrimidin-4-amine derivatives and their structural, physicochemical, and functional distinctions from the target compound:

Key Research Findings and Structural Insights

A. Electronic and Steric Effects

- Pyridine Isomerism : The pyridin-2-yl group in the target compound enables stronger hydrogen bonding and π-stacking compared to pyridin-4-yl derivatives (e.g., 4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine) . This property is critical in catalytic systems requiring precise ligand-metal interactions .

- Substituent Position : Methyl at position 2 (vs. 4) enhances planarity and electronic conjugation, as seen in the Ru(II) complex [Ru(bpy)₂(Me-pn)]²⁺, which exhibits efficient photo-induced NADH regeneration .

C. Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.